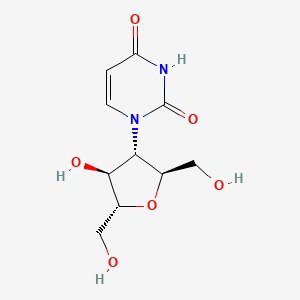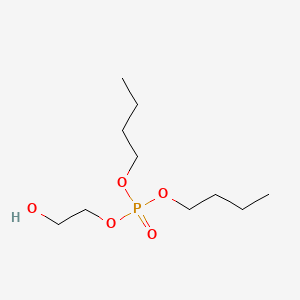
Phosphoric acid, dibutyl 2-hydroxyethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, dibutyl 2-hydroxyethyl ester is an organic compound with the molecular formula C10H23O5P. It is a type of phosphoric acid ester, which is commonly used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid, dibutyl 2-hydroxyethyl ester can be synthesized through the esterification of phosphoric acid with 2-hydroxyethyl alcohol and dibutyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, including phosphoric acid, 2-hydroxyethyl alcohol, and dibutyl alcohol, are mixed in reactors equipped with temperature and pressure control systems. The reaction is catalyzed by sulfuric acid, and the product is purified through distillation and other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, dibutyl 2-hydroxyethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reactant.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Phosphoric acid and 2-hydroxyethyl alcohol.
Oxidation: Oxidized derivatives of the ester.
Substitution: Substituted phosphoric acid esters.
Scientific Research Applications
Phosphoric acid, dibutyl 2-hydroxyethyl ester has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which phosphoric acid, dibutyl 2-hydroxyethyl ester exerts its effects involves its ability to act as a chelating agent, binding to metal ions and facilitating their removal or transformation. The compound’s ester group can undergo hydrolysis, releasing phosphoric acid and alcohols, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Phosphoric acid, dibutyl 2-hydroxyethyl ester can be compared with other similar compounds such as:
Dibutyl phosphate: Similar in structure but lacks the 2-hydroxyethyl group.
Phosphoric acid 2-hydroxyethyl methacrylate ester: Contains a methacrylate group, making it suitable for polymerization reactions.
Triphenyl phosphate: A triester of phosphoric acid with different alkyl groups, used in flame retardants and plasticizers.
The uniqueness of this compound lies in its combination of the dibutyl and 2-hydroxyethyl groups, which confer specific chemical properties and reactivity that are valuable in various applications .
Properties
CAS No. |
130525-77-8 |
|---|---|
Molecular Formula |
C10H23O5P |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
dibutyl 2-hydroxyethyl phosphate |
InChI |
InChI=1S/C10H23O5P/c1-3-5-8-13-16(12,15-10-7-11)14-9-6-4-2/h11H,3-10H2,1-2H3 |
InChI Key |
IHYIUHPLGDTUKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



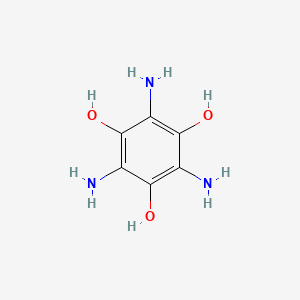
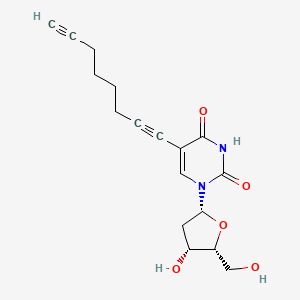
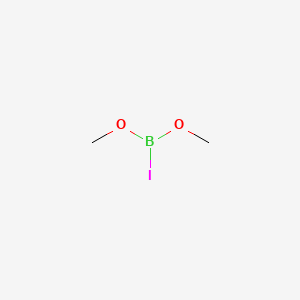
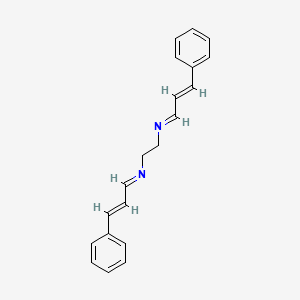
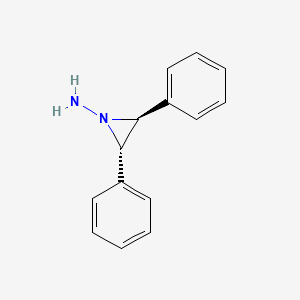
![2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13747259.png)

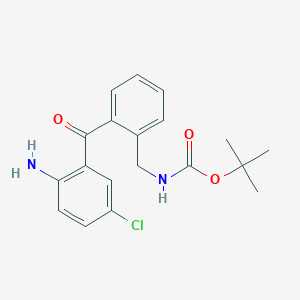
![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monolithium salt](/img/structure/B13747282.png)
![(4s,7Ar)-1-[(2S)-6-(methoxymethoxy)-6-methyl-3-oxohept-4-yn-2-yl]-7a-methyl-octahydro-1H-inden-4-yl benzoate](/img/structure/B13747290.png)
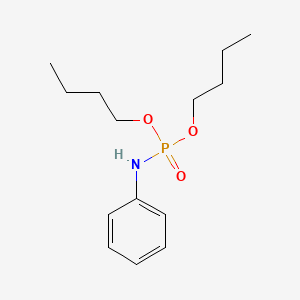
![methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B13747297.png)
